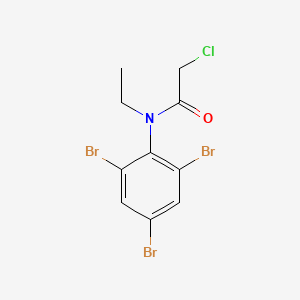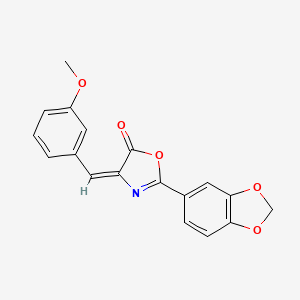![molecular formula C22H16Cl2N2O4 B15017091 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a Schiff base linkage, which is formed by the condensation of an amine with a carbonyl compound, and it is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylphenylamine with 2-nitrobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups at the chlorinated positions .
科学的研究の応用
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity. The nitro group and chlorinated positions also contribute to the compound’s reactivity and bioactivity .
類似化合物との比較
Similar Compounds
4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: Similar Schiff base structure but with different substituents.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol: Another Schiff base with a different aromatic ring structure.
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its combination of a Schiff base linkage, nitro group, and chlorinated aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C22H16Cl2N2O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-13-3-7-19(14(2)9-13)25-12-15-4-8-21(20(10-15)26(28)29)30-22(27)17-6-5-16(23)11-18(17)24/h3-12H,1-2H3 |
InChIキー |
JESWEOYXVXZQRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
![2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15017031.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B15017075.png)

![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15017079.png)

![2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017107.png)
![2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B15017118.png)
